molecular formula C13H17N3 B1528740 3-[1-(Piperazin-1-yl)ethyl]benzonitrile CAS No. 1341727-59-0

3-[1-(Piperazin-1-yl)ethyl]benzonitrile

Cat. No. B1528740
CAS RN: 1341727-59-0
M. Wt: 215.29 g/mol
InChI Key: JMZITBZHHYXLPQ-UHFFFAOYSA-N
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Description

3-[1-(Piperazin-1-yl)ethyl]benzonitrile is an organic compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is typically stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3/c1-11(16-7-5-15-6-8-16)13-4-2-3-12(9-13)10-14/h2-4,9,11,15H,5-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is an oil with a molecular weight of 215.29 . It is typically stored at 4°C .

Scientific Research Applications

3-[1-(Piperazin-1-yl)ethyl]benzonitrile has a variety of applications in scientific research. One of the most promising applications is in drug synthesis, as the compound has been shown to be a potential precursor for the synthesis of various drugs. Additionally, this compound has been studied for its potential applications in chemical synthesis, as it has been shown to be a useful reagent for the synthesis of various organic compounds. Finally, this compound has been studied for its potential applications in biochemistry, as it has been shown to be a useful reagent for the synthesis of various biochemical compounds.

Mechanism of Action

The mechanism of action of 3-[1-(Piperazin-1-yl)ethyl]benzonitrile is still not fully understood. However, it is believed that the compound acts as a catalyst in various reactions, aiding in the formation of new chemical bonds. Additionally, it is believed that this compound can also act as an inhibitor, preventing unwanted reactions from occurring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have some positive effects on certain biochemical processes such as the synthesis of certain proteins and enzymes. Additionally, this compound has been shown to have some positive effects on certain physiological processes such as the regulation of blood sugar levels.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(Piperazin-1-yl)ethyl]benzonitrile in laboratory experiments include its low cost, ease of synthesis, and versatility. Additionally, this compound is relatively stable and does not produce any hazardous byproducts. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its tendency to react with other compounds.

Future Directions

There are a number of potential future directions for 3-[1-(Piperazin-1-yl)ethyl]benzonitrile research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of this compound in drug synthesis and chemical synthesis. Finally, further research could be done to explore the potential applications of this compound in biochemistry.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(1-piperazin-1-ylethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11(16-7-5-15-6-8-16)13-4-2-3-12(9-13)10-14/h2-4,9,11,15H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZITBZHHYXLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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